
20-Hdohe
Overview
Description
20-Hydroxy-4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid, commonly known as 20-Hydroxy-Docosahexaenoic Acid, is a hydroxylated derivative of docosahexaenoic acid. It belongs to the class of very long-chain fatty acids and is characterized by an aliphatic tail containing 22 carbon atoms. This compound is an important endogenous metabolite and is involved in various biological processes .
Preparation Methods
20-Hydroxy-Docosahexaenoic Acid can be synthesized through the autoxidation of docosahexaenoic acid. This process involves the exposure of docosahexaenoic acid to oxygen, leading to the formation of hydroperoxy derivatives, which are then reduced to hydroxyl derivatives using sodium borohydride . Additionally, it can be formed through the peroxidation process in human platelets and rat brain homogenates .
Chemical Reactions Analysis
20-Hydroxy-Docosahexaenoic Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy derivatives.
Reduction: Sodium borohydride is commonly used to reduce hydroperoxy derivatives to hydroxyl derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxygen for oxidation and sodium borohydride for reduction. The major products formed from these reactions are hydroperoxy and hydroxyl derivatives of docosahexaenoic acid .
Scientific Research Applications
Chemical Properties and Biological Role
20-HDoHE is characterized by its structure, which includes a hydroxyl group at the 20th carbon of the DHA backbone. This modification enhances its biological activity, particularly in modulating inflammatory responses and promoting tissue homeostasis. Its molecular formula is C22H32O3, and it is classified as a hydroxydocosahexaenoic acid .
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of this compound. For instance, in experimental models, this compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α when induced by lipopolysaccharide (LPS) stimulation. This suggests its potential as a therapeutic agent in conditions characterized by excessive inflammation .
Case Study: Cupping Therapy
- A study involving cupping therapy demonstrated that levels of this compound increased post-treatment, correlating with reduced inflammatory markers in both plasma and skin samples. This indicates that this compound may play a role in mediating the anti-inflammatory effects observed with this traditional treatment method .
Cardiovascular Health
Research indicates that this compound may contribute to cardiovascular health by influencing lipid metabolism and endothelial function. In animal models, increased levels of this compound were associated with improved vascular responses and reduced markers of cardiovascular stress .
Data Table: Effects on Cardiovascular Parameters
Parameter | Control Group | 100 HI Administration Group |
---|---|---|
This compound Levels | Low | High |
TXB2 Levels | High | Low |
Endothelial Function | Normal | Improved |
Cardiac Dysfunction Markers | Elevated | Reduced |
This table illustrates the correlation between elevated levels of this compound and improved cardiovascular outcomes.
Neuroprotection
Emerging evidence suggests that this compound may have neuroprotective properties. In models of neuroinflammation, this compound has been observed to modulate pathways involved in neuronal survival and inflammation . The inhibition of soluble epoxide hydrolase (sEH), which metabolizes DHA into less beneficial forms, has been linked to enhanced neuroprotective effects attributed to increased levels of oxylipins like this compound.
Case Study: Alzheimer's Disease
- A review highlighted the potential role of oxylipins, including this compound, in mitigating inflammatory processes associated with Alzheimer's disease. The modulation of sEH activity to favor the accumulation of beneficial oxylipins could represent a therapeutic strategy for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 20-Hydroxy-Docosahexaenoic Acid involves its role as an oxidative stress marker. It is formed through the autoxidation of docosahexaenoic acid and can indicate the presence of oxidative stress in biological systems. It interacts with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
20-Hydroxy-Docosahexaenoic Acid is unique compared to other hydroxylated derivatives of docosahexaenoic acid due to its specific hydroxylation at the 20th carbon position. Similar compounds include:
- 4-Hydroxy-Docosahexaenoic Acid
- 7-Hydroxy-Docosahexaenoic Acid
- 10-Hydroxy-Docosahexaenoic Acid
- 13-Hydroxy-Docosahexaenoic Acid
- 16-Hydroxy-Docosahexaenoic Acid
- 18-Hydroxy-Docosahexaenoic Acid
These compounds differ in the position of the hydroxyl group, which can influence their biological activity and applications .
Biological Activity
20-Hydroxy-docosahexaenoic acid (20-HDoHE) is a bioactive lipid derived from docosahexaenoic acid (DHA), an omega-3 fatty acid known for its various health benefits. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different biological systems, and potential therapeutic applications.
This compound is synthesized through the enzymatic oxidation of DHA, primarily by lipoxygenases and cytochrome P450 enzymes. It belongs to a class of compounds known as hydroxyeicosatetraenoic acids (HETEs), which are important mediators in inflammatory processes and cellular signaling.
Calcium Influx and TRPV1 Activation
Research has demonstrated that this compound can induce calcium influx in cells expressing the transient receptor potential vanilloid 1 (TRPV1) channel, albeit at lower efficacy compared to other metabolites like 20-HETE. In a study involving HEK293 cells, this compound produced significant Ca²⁺ influx at a concentration of 10 µM, although it was less potent than capsaicin, a known TRPV1 agonist . This suggests that while this compound can activate TRPV1, its role may differ from that of more potent agonists.
Pain Response Studies
In vivo studies using naïve rats indicated that while 20-HETE significantly decreased nociceptive thresholds (indicating pain), neither 20-HEPE nor 22-HDoHE induced similar effects. This highlights a potential therapeutic window for this compound and related compounds in managing pain without inducing nociceptive responses .
Eicosanoid Profiles in Health and Disease
The levels of various eicosanoids, including this compound, have been correlated with different health conditions. For instance, elevated levels of this compound were observed in older individuals with ocular surface diseases compared to younger counterparts, suggesting its potential role as a biomarker for age-related inflammatory conditions .
Research Findings Overview
Ocular Surface Disease
A study examined tear eicosanoid levels in patients with ocular surface disease. The findings indicated that older patients exhibited significantly higher levels of this compound compared to younger individuals. This elevation correlated with increased corneal staining, suggesting a potential role for this compound in the pathophysiology of ocular inflammation .
Neurodegenerative Diseases
The oxidation products of DHA, including hydroxides like this compound, have been implicated in neurodegenerative diseases. Research has highlighted the importance of these metabolites in understanding disease progression and potential therapeutic targets .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 20-Hdohe in laboratory settings?
Synthesis of this compound typically follows multi-step organic reactions, including hydroxylation and stereochemical control. Key steps involve:
- Catalytic oxidation : Use of metal catalysts (e.g., Fe or Cu) under controlled pH conditions to ensure regioselectivity .
- Purification : Column chromatography with silica gel or HPLC to isolate enantiomers, followed by NMR and mass spectrometry for structural validation .
- Reproducibility : Detailed documentation of solvent ratios, reaction times, and temperature gradients is critical for replication .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological validation includes:
- Analytical techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for stereochemical analysis .
- Purity assays : HPLC with UV detection (λ = 220–280 nm) to quantify impurities (<0.5% threshold) .
- Cross-validation : Compare spectral data with published reference libraries (e.g., PubChem, Beilstein) to resolve discrepancies .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
Standard assays include:
- Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity across cell lines (e.g., HEK293, HeLa) .
- Enzyme inhibition studies : Fluorescence polarization or ELISA to measure IC50 values against target enzymes .
- Dose-response curves : Log-linear regression models to quantify potency (EC50) and efficacy (Emax) .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo data on this compound’s biological activity be systematically analyzed?
Contradictions often arise from metabolic stability or tissue-specific effects. Resolution strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability bottlenecks .
- Species-specific metabolism : Compare hepatic microsomal activity (human vs. rodent) using CYP450 inhibition assays .
- Data triangulation : Integrate transcriptomic data (RNA-seq) with phenotypic outcomes to contextualize mechanisms .
Q. What advanced statistical models are recommended for interpreting dose-response relationships in this compound studies?
Beyond standard sigmoidal curves:
- Hierarchical Bayesian models : Account for inter-experiment variability in high-throughput screens .
- Machine learning : Train random forest algorithms on multi-parametric datasets (e.g., IC50, solubility, logP) to predict in vivo efficacy .
- Bootstrap resampling : Validate confidence intervals for EC50 estimates in small-sample studies .
Q. How should researchers design experiments to resolve contradictory findings on this compound’s mechanism of action?
Experimental design considerations:
- Orthogonal assays : Combine CRISPR-based gene silencing with chemical inhibitors to confirm target specificity .
- Negative controls : Include isoform-specific inhibitors or knockout cell lines to rule off-target effects .
- Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify consensus pathways .
Q. What methodologies are effective for studying this compound’s stereochemical impact on receptor binding?
Advanced approaches include:
- X-ray crystallography : Co-crystallize this compound with target receptors (e.g., GPCRs) to resolve binding poses .
- Molecular dynamics simulations : Analyze free-energy landscapes (MM/PBSA) to predict enantiomer-specific affinity .
- Chiral chromatography : Separate enantiomers and test bioactivity individually to isolate stereochemical contributions .
Q. Methodological Best Practices
- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay protocols in repositories like Zenodo .
- Contradiction management : Use causal inference frameworks (e.g., Bradford-Hill criteria) to distinguish correlation from causation in conflicting datasets .
- Peer validation : Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.